N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide
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Overview
Description
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide is a chemical compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.206 g/mol. This compound features a cyclopentyl ring substituted with a hydroxy group and a trifluoromethyl group, along with a but-2-ynamide moiety.
Preparation Methods
The preparation of N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide typically involves synthetic organic chemistry techniques. One common method includes the reaction of a cyclopentyl derivative with trifluoromethylation reagents, followed by the introduction of the hydroxy group. The but-2-ynamide moiety can be introduced through a series of coupling reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydroxy or trifluoromethyl groups under suitable conditions.
Addition: The compound can participate in addition reactions, particularly at the alkyne moiety, forming various addition products depending on the reagents used.
Scientific Research Applications
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The but-2-ynamide moiety may participate in covalent bonding with active sites of enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide can be compared with similar compounds such as:
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide: Similar structure but with an acetamide group instead of but-2-ynamide.
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group.
N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of but-2-ynamide.
Properties
IUPAC Name |
N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-2-3-8(15)14-7-4-5-9(16,6-7)10(11,12)13/h7,16H,4-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTACGZFTISMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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